molecular formula C7H7ClN2 B8702133 Propanedinitrile, (1-chloro-2-methylpropylidene)- CAS No. 40797-97-5

Propanedinitrile, (1-chloro-2-methylpropylidene)-

Cat. No.: B8702133
CAS No.: 40797-97-5
M. Wt: 154.60 g/mol
InChI Key: BISBJAKHNKLYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (1-chloro-2-methylpropylidene)- typically involves the reaction of malononitrile with 1-chloro-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (1-chloro-2-methylpropylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted malononitriles.

    Oxidation Reactions: Products include oxides and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Propanedinitrile, (1-chloro-2-methylpropylidene)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, (1-chloro-2-methylpropylidene)- involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic attack at the carbon center. The nitrile groups can participate in various reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .

Properties

CAS No.

40797-97-5

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

2-(1-chloro-2-methylpropylidene)propanedinitrile

InChI

InChI=1S/C7H7ClN2/c1-5(2)7(8)6(3-9)4-10/h5H,1-2H3

InChI Key

BISBJAKHNKLYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C#N)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

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